二十二烷-1-胺三甲基氯化铵

描述

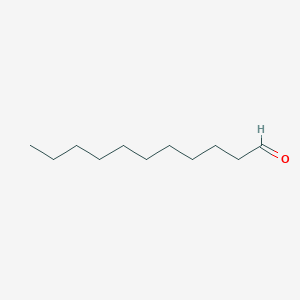

Docosyltrimethylammonium chloride is a useful research compound. Its molecular formula is C25H54ClN and its molecular weight is 404.2 g/mol. The purity is usually 95%.

The exact mass of the compound Docosyltrimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair conditioning; Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Docosyltrimethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Docosyltrimethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

头发调理和去缠结

由于其调理和去缠结性能,鲸蜡硬脂基三甲基氯化铵被广泛用于护发产品 . 它增强了头发的触感、外观、润滑性、丰盈度和整体易打理性 . 它在减少静电和毛躁方面特别有效 .

化妆品和个人护理产品

鲸蜡硬脂基三甲基氯化铵用于化妆品和个人护理产品。 它被用于配制冲洗型和免洗型护发产品 . 它也用于身体乳液 .

3. 超薄三金属纳米片的合成中的表面活性剂 二十二烷基三甲基氯化铵已被用作表面活性剂,在环境友好的条件下合成超薄的独立三金属 PdPtCu 纳米片 . 这种方法为合成金属间化合物相和元素改性提供了一条有前景的低温途径 .

金属间化合物相的氧化

基于正十二烷基三甲基氯化铵 (DTAC) 的离子液体的热分解产物被用于通过气固反应氧化 Na 12 Ge 17 来制备亚稳态同素异形体 Ge (cF136) . 这种方法为合成金属间化合物相和元素改性提供了一条有前景的低温途径 .

润滑助剂

鲸蜡硬脂基三甲基氯化铵已被用作各种行业的润滑助剂。 它降低了摩擦,这是许多行业中的一种理想特性,包括石油或采矿中液体或浆液通过管道的流动,制造过程中一种金属对另一种金属的研磨,造纸过程中金属对纸张的研磨,几乎所有纸制品,甚至与家用更近的东西,如刷子或梳子穿过头发的运动

作用机制

Target of Action

N,N,N-Trimethyldocosan-1-aminium chloride, also known as Behentrimonium chloride, is primarily targeted at the skin and hair . It is a surfactant that is widely used in various fields such as detergents, cosmetics, and industrial cleaning .

Mode of Action

Behentrimonium chloride acts as a surfactant , which means it reduces the surface tension of substances, allowing them to spread more easily . This property makes it an effective ingredient in products like shampoos and conditioners, where it helps to evenly distribute the product throughout the hair. It also has antistatic properties , which can help to reduce frizz and make hair easier to manage .

Result of Action

The use of Behentrimonium chloride results in rich and delicate foam , low degreasing power , and low irritation to skin and hair . It also has good biodegradability . These properties make it a popular ingredient in personal care products, where it can contribute to improved texture, manageability, and overall product performance.

Action Environment

The action of Behentrimonium chloride can be influenced by various environmental factors. For example, its effectiveness as a surfactant can be affected by the pH of the solution it is in. Additionally, like many other chemicals, it should be stored in a dry, room-temperature environment to maintain its stability and efficacy .

生化分析

Biochemical Properties

N,N,N-Trimethyldocosan-1-aminium chloride is an antistatic, hair conditioning, emulsifying agent . It is a type of trimonium that makes cationic chains attract to anionic charges in the protein structure of skin and hair, which creates a conditioning effect .

Cellular Effects

The compound has a significant impact on various types of cells and cellular processes. It reduces static electricity by neutralizing the electrical charge on hair, leaves hair easy to comb, supple, soft, and shiny . It is used in products such as moisturizer, exfoliant, scrub, hand cream, face cream, toner .

Molecular Mechanism

The molecular mechanism of N,N,N-Trimethyldocosan-1-aminium chloride involves its interaction with the protein structure of skin and hair . It creates a conditioning effect by making cationic chains attract to anionic charges .

Temporal Effects in Laboratory Settings

It is known that it does not readily dissolve in water, thus, it remains on the hair, and gives a very good effect in rinse-off hair conditioners .

属性

IUPAC Name |

docosyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2,3)4;/h5-25H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJGOMATDFSEED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

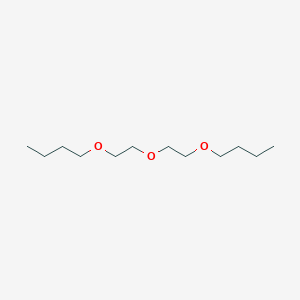

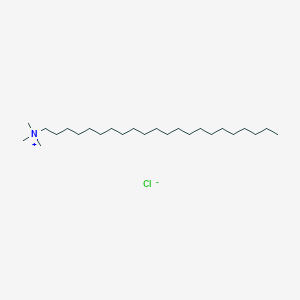

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884964 | |

| Record name | Docosyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17301-53-0 | |

| Record name | Behenyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17301-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behentrimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Docosanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEHENTRIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7GNG3S47T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Behentrimonium chloride primarily used for in commercial products?

A1: Behentrimonium chloride is frequently incorporated into hair care products like shampoos and conditioners. [, ] This is due to its ability to condition hair, leaving it softer and more manageable. [, ] It can also be found as a preservative in various cosmetics. []

Q2: Are there any regulatory concerns regarding the use of Behentrimonium chloride in cosmetics?

A2: Yes, studies have shown that some cosmetic products on the market exceed the recommended levels of Behentrimonium chloride when used as a preservative. [] This highlights the need for stricter regulatory control and cosmetovigilance to ensure consumer safety. []

Q3: Can exposure to Behentrimonium chloride in the workplace be harmful?

A3: Yes, there have been reported cases of occupational allergic contact dermatitis and respiratory issues linked to aerosolized quaternary ammonium compounds (QACs), including those structurally similar to Behentrimonium chloride. []

Q4: How does the structure of Behentrimonium chloride relate to its function as a conditioning agent?

A4: While specific structural-activity relationship studies for Behentrimonium chloride are limited in the provided research, it's known that its cationic nature allows it to bind to negatively charged hair fibers, reducing friction and enhancing manageability. [] Research suggests that a high hydrophobicity also contributes to its anti-frizz properties. []

Q5: Has the repeatability of quantitative imaging metrics using Behentrimonium chloride been studied?

A5: Yes, a study utilized a phantom containing a 2% ceteryl alcohol and Behentrimonium chloride solution to assess the repeatability of diffusion-weighted imaging (DWI) metrics. [] The results indicated excellent repeatability for apparent diffusion and kurtosis coefficients. []

Q6: Are there any known alternatives to Behentrimonium chloride in hair care formulations?

A6: Although the provided research doesn't explicitly compare alternatives, it does mention that other cationic surfactants, protein derivatives, and silicones are used in hair care. [] Docosyltrimethylammonium chloride, another cationic surfactant, showed promising results in reducing friction and flyaway hair. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。